molecular formula C16H15NO4 B12996177 Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate

Cat. No.: B12996177
M. Wt: 285.29 g/mol
InChI Key: LOTNUDAUFJPCGB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate belongs to the pyridine-carboxylate family, featuring a pyridine ring substituted at positions 2, 3, and 6. The IUPAC name, methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate , systematically describes its structure:

  • A pyridine ring (C₅H₅N) forms the core.
  • Position 3 contains a methyl ester (-COOCH₃).
  • Position 2 is substituted with a formyl group (-CHO).
  • Position 6 is linked to a 4-ethoxyphenyl moiety (-C₆H₄-OCH₂CH₃) .

The molecular formula is C₁₆H₁₅NO₄ , with a molecular weight of 285.29 g/mol . The SMILES notation, CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O , encodes the connectivity of atoms and functional groups .

Property Value
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.29 g/mol
IUPAC Name Methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate
SMILES CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O

The ethoxyphenyl group introduces steric bulk, while the formyl and ester groups contribute to electronic polarization across the pyridine ring.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 6-(4-ethoxyphenyl)-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C16H15NO4/c1-3-21-12-6-4-11(5-7-12)14-9-8-13(16(19)20-2)15(10-18)17-14/h4-10H,3H2,1-2H3

InChI Key

LOTNUDAUFJPCGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Methyl 6-(hydroxymethyl)nicotinate Derivatives

The precursor, methyl 6-(hydroxymethyl)nicotinate, is commonly prepared or procured as the substrate for oxidation to the aldehyde. This intermediate is crucial because the hydroxymethyl group at the 6-position can be selectively oxidized to the formyl group without affecting the ester functionality.

Oxidation to Formyl Group

Several oxidation methods have been reported for converting methyl 6-(hydroxymethyl)nicotinate derivatives to the corresponding 2-formyl compounds, which can be adapted for the 4-ethoxyphenyl substituted analog:

Oxidizing Agent Solvent Temperature Reaction Time Yield (%) Notes
Manganese(IV) oxide (MnO2) Dichloromethane 20°C 4-18 hours 71-81 Stirring at room temperature overnight; filtration and silica gel chromatography used for purification.
Dess-Martin Periodinane Dichloromethane Room temp 3 hours ~70 Mild oxidation, suitable for sensitive aldehydes; flash chromatography purification.
Sodium tris(acetoxy)borohydride (NaB(OAc)3H) Dichloromethane Room temp 18 hours 74 Used in reductive amination steps but can be adapted for selective oxidation in presence of amines.

These oxidation methods are chosen for their selectivity and mild conditions, preserving the ester group and the aromatic substituents.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent at the 6-position of the nicotinate ring is typically introduced via cross-coupling reactions such as Suzuki or Heck coupling, or by nucleophilic aromatic substitution depending on the precursor availability. Although specific protocols for this exact substitution are less documented, general aromatic substitution methods apply:

  • Suzuki Coupling: Using a 6-bromo or 6-chloronicotinate ester and 4-ethoxyphenylboronic acid under palladium catalysis.
  • Heck Reaction: Coupling of 6-halonicotinate esters with 4-ethoxystyrene derivatives.

These methods allow for the installation of the 4-ethoxyphenyl group with high regioselectivity and yield.

Protection and Deprotection Strategies

To protect the sensitive aldehyde during multi-step synthesis, acetal formation using ethylene glycol and p-toluenesulfonic acid in toluene under reflux with a Dean-Stark apparatus is employed. This step stabilizes the aldehyde functionality for subsequent reactions and is reversed by acidic hydrolysis after the final steps.

Purification Techniques

Purification of the final compound and intermediates is typically achieved by:

  • Column chromatography on silica gel using mixtures of ethyl acetate and heptanes or dichloromethane/methanol.
  • Reverse phase HPLC for highly pure final products.
  • Extraction and drying over anhydrous sodium sulfate.

Detailed Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Oxidation with MnO2 Methyl 6-(hydroxymethyl)nicotinate, DCM, 20°C, 4h 71-81 Filtration and silica gel chromatography; mild conditions preserve ester and aromatic groups.
Oxidation with Dess-Martin DCM, room temp, 3h ~70 Flash chromatography purification; suitable for sensitive aldehydes.
Acetal protection Ethylene glycol, p-toluenesulfonic acid, toluene, reflux 7.5h 81 Protects aldehyde as acetal for further synthetic steps.
Cross-coupling (general) Pd catalyst, 4-ethoxyphenylboronic acid, base, solvent Variable Enables introduction of 4-ethoxyphenyl substituent at 6-position (literature precedent).
Final purification Silica gel chromatography, HPLC - Ensures high purity of methyl 6-(4-ethoxyphenyl)-2-formylnicotinate.

Research Findings and Considerations

  • Selectivity: The oxidation methods chosen are selective for the hydroxymethyl to aldehyde conversion without ester hydrolysis or aromatic ring oxidation.
  • Mild Conditions: Use of MnO2 and Dess-Martin periodinane allows for mild reaction conditions, minimizing side reactions.
  • Functional Group Compatibility: The presence of the ethoxy substituent on the phenyl ring is stable under the oxidation and coupling conditions.
  • Yield Optimization: Reaction times and temperatures are optimized to balance conversion and minimize decomposition.
  • Purification: Chromatographic techniques are essential to isolate the pure aldehyde ester due to close polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Methyl 6-(4-ethoxyphenyl)-2-carboxynicotinate.

    Reduction: Methyl 6-(4-ethoxyphenyl)-2-hydroxymethylnicotinate.

    Substitution: Methyl 6-(4-substituted phenyl)-2-formylnicotinate.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nicotinate core may interact with nicotinic acetylcholine receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate and related compounds:

Compound Name Substituent Positions Key Functional Groups Molecular Weight Activity/Application Reference
This compound 6-(4-ethoxyphenyl), 2-formyl Formyl, ethoxyphenyl, methyl ester ~299.3* Potential synthetic intermediate -
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate 6-chloro, 2-(4-fluorophenyl) Chloro, fluorophenyl, methyl ester 295.7 Synthesis intermediate
Etometazen (5-methyl etodesnitazene) 2-(4-ethoxyphenyl), 5-methyl Benzimidazole, ethoxyphenyl ~379.5† Analgesic (opioid analog)
Etofenprox 2-(4-ethoxyphenyl) Pyrethroid-ether 376.49 Insecticide

*Calculated based on formula C₁₆H₁₅NO₄. †Estimated from structural analogs in .

Key Observations:
  • Substituent Effects :

    • The ethoxyphenyl group is shared with Etofenprox and Etometazen. In Etofenprox, this group contributes to insecticidal activity by enhancing stability and lipid solubility . In Etometazen, it likely modulates opioid receptor affinity .
    • The formyl group in the target compound distinguishes it from Methyl 6-chloro-2-(4-fluorophenyl)nicotinate, which has a chloro substituent. The formyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation) .
  • Functional Group Diversity :

    • Methyl ester (common in nicotinate derivatives) improves bioavailability by balancing hydrophilicity and membrane permeability .
    • Benzimidazole in Etometazen introduces a rigid heterocyclic core, critical for receptor binding .

Biological Activity

Methyl 6-(4-ethoxyphenyl)-2-formylnicotinate is a synthetic compound derived from nicotinic acid, characterized by the presence of a formyl group and an ethoxyphenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15NO3\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3

This structure features:

  • A formyl group (-CHO) at the 2-position, which is crucial for its biological activity.
  • An ethoxyphenyl group at the 6-position, which enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related nicotinic derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The potential mechanisms include:

  • Inhibition of cell cycle progression through interaction with cyclin-dependent kinases (CDKs).
  • Induction of apoptosis via upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune cell activity.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl nicotinateLacks formyl groupVasodilatory effects
Methyl 6-bromonicotinateBromine substitutionAntimicrobial properties
Methyl 6-chloronicotinateChlorine substitutionAnticancer potential
Methyl 6-methoxynicotinateMethoxy substitutionNeuroprotective effects

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has provided insights into its potential applications. For example:

  • Cancer Research : A study investigating the effects of nicotinic derivatives on triple-negative breast cancer cells demonstrated a significant reduction in cell viability and increased apoptosis markers when treated with similar compounds.
  • Inflammation Studies : Research on phenolic compounds indicated that derivatives with ethoxy groups exhibited reduced inflammatory responses in animal models of colitis.

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